molecular formula C9H19N B13317230 1,2,2,3-Tetramethylcyclopentan-1-amine

1,2,2,3-Tetramethylcyclopentan-1-amine

Cat. No.: B13317230
M. Wt: 141.25 g/mol
InChI Key: FCXBGDZPQCTUAV-UHFFFAOYSA-N
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Description

1,2,2,3-Tetramethylcyclopentan-1-amine is an organic compound with the molecular formula C₉H₁₉N It is a cycloalkane derivative featuring a cyclopentane ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3-Tetramethylcyclopentan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically includes the following steps:

    Alkylation: Cyclopentanone is treated with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride to introduce methyl groups at the desired positions.

    Reductive Amination: The resulting tetramethylcyclopentanone is then subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3-Tetramethylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various alkyl or acyl groups.

Scientific Research Applications

1,2,2,3-Tetramethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1,2,2,3-Tetramethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetramethylcyclopentane: A structurally similar compound lacking the amine group.

    1,2,3,3-Tetramethylcyclopentane: Another isomer with different methyl group positions.

    Cyclopentylamine: A simpler amine derivative of cyclopentane.

Uniqueness

1,2,2,3-Tetramethylcyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,2,2,3-tetramethylcyclopentan-1-amine

InChI

InChI=1S/C9H19N/c1-7-5-6-9(4,10)8(7,2)3/h7H,5-6,10H2,1-4H3

InChI Key

FCXBGDZPQCTUAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C)N

Origin of Product

United States

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